molecular formula C19H15FN4O4 B2989616 3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251547-58-6

3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2989616
CAS No.: 1251547-58-6
M. Wt: 382.351
InChI Key: ODPPDBFUSHADMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, incorporating both 1,2,4-oxadiazole and 1,3,4-oxadiazole heterocycles within a single structure. The 1,2,4-oxadiazole ring is recognized as a privileged structure in drug design due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability . This heterocycle is found in FDA-approved drugs and exhibits a broad spectrum of biological activities, including anticancer and anti-inflammatory effects . Similarly, the 1,3,4-oxadiazole moiety is a versatile pharmacophore known to contribute to diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral actions . Its presence in a molecule is often associated with mechanisms that involve the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical targets in oncology and infectious disease research . The specific molecular architecture of this compound, featuring fluorophenyl and dimethoxyphenyl substituents, suggests potential for high target affinity and selectivity. Fluorine atoms are commonly used in drug design to modulate pharmacokinetics and binding interactions, while methoxy groups can influence electronic properties and molecular conformation. This combination makes the compound a valuable intermediate for developing novel therapeutic agents, screening for new biological activities, and conducting structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as an inhibitor of various enzymes or as a ligand for different receptors. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c1-25-14-8-4-7-13(17(14)26-2)18-21-15(28-24-18)10-16-22-23-19(27-16)11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPPDBFUSHADMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-Dimethoxyphenyl)-5-((5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN4O3C_{19}H_{18}FN_4O_3, and it features a complex structure that includes multiple aromatic rings and oxadiazole moieties. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.
  • Antimicrobial Activity : The oxadiazole scaffold has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Activity

  • Mechanism of Action : The anticancer effects are often attributed to the ability of oxadiazoles to induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can activate p53 pathways and increase caspase activity, leading to programmed cell death .
  • Case Studies :
    • A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • Another investigation found that specific oxadiazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with flow cytometry confirming their role in apoptosis induction .

Antimicrobial Activity

  • Efficacy Against Bacteria : The 1,3,4-oxadiazole scaffold has shown promise in combating bacterial infections. Research indicates that certain derivatives possess effective antibacterial properties against resistant strains .
  • In Vitro Studies : In vitro assays have demonstrated that oxadiazole compounds can inhibit bacterial growth at micromolar concentrations. For example, one study reported compounds achieving MIC values below 50 µg/mL against Gram-positive bacteria .

Data Table: Biological Activities of Related Oxadiazole Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
Compound AAnticancerHUH710.1
Compound BAnticancerMCF-718.78
Compound CAntimicrobialStaphylococcus<50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual oxadiazole rings and fluorophenyl-methoxy substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,3-Dimethoxyphenyl, (5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl C₁₉H₁₅FN₄O₄ 382.35 Dual oxadiazole rings; fluorophenyl and methoxy groups
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-Dichlorophenyl, indol-5-yl C₁₆H₁₀Cl₂N₄O 345.18 Chlorophenyl and indole groups; MAO-B inhibitory activity (IC₅₀ = 0.89 µM)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl, phenyl C₁₄H₉FN₂O 256.24 Mono-oxadiazole; fluorophenyl group
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole Phenyl, ethyl-linked 1,2,4-oxadiazole C₁₈H₁₄N₄O₂ 324.33 Ethyl-bridged dual 1,2,4-oxadiazole rings
Key Observations:
  • Dual Oxadiazole Systems : The target compound and 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole both incorporate two oxadiazole rings but differ in linker groups (methyl vs. ethyl). The methyl linker may reduce conformational flexibility compared to ethyl.
  • Substituent Effects: Fluorophenyl and methoxy groups in the target compound could enhance lipophilicity and π-π stacking, similar to 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole .

Q & A

Basic: What are the established synthetic routes for this bis-oxadiazole compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Step 1: Preparation of 1,3,4-oxadiazole precursors via cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2: Methylation or alkylation at the 5-position of the 1,2,4-oxadiazole core using halogenated intermediates (e.g., bromomethyl derivatives) .
  • Step 3: Coupling of the two oxadiazole units via a methylene bridge using K₂CO₃ or NaH as a base in anhydrous DMF .

Key factors affecting yield:

  • Temperature: Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive substituents.
  • Catalyst: Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity in bis-oxadiazole formation .
  • Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts from incomplete reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Answer:

  • ¹H/¹³C NMR:
    • 1,2,4-Oxadiazole ring protons appear as singlets near δ 8.5–9.0 ppm due to deshielding .
    • Methoxy groups (OCH₃) resonate at δ 3.8–4.0 ppm, with splitting patterns confirming substitution positions .
  • FT-IR:
    • Strong absorptions at 1610–1630 cm⁻¹ (C=N stretching) and 1240–1260 cm⁻¹ (C-O-C in oxadiazole) .
  • Mass Spectrometry (HRMS):
    • Molecular ion peaks [M+H]⁺ align with calculated masses (±0.005 Da). Fragmentation patterns confirm methylene bridge connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.